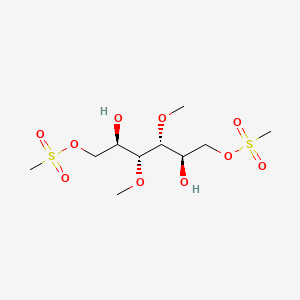

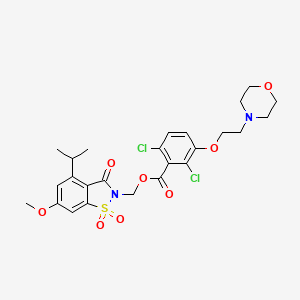

D-Mannitol, 3,4-di-O-methyl-, 1,6-dimethanesulfonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

GYKI-17230 is a small molecule drug initially developed by Chinoin Zrt. It has been primarily investigated for its potential therapeutic applications in treating neoplasms. its global highest research and development status is currently discontinued .

Preparation Methods

The synthesis of GYKI-17230 involves several steps:

Condensation of D-mannitol with acetone: This reaction is catalyzed by zinc chloride, resulting in the formation of 1,2,5,6-di-O-isopropylidene-D-mannitol.

Methylation: The intermediate is treated with dimethyl sulfate in dimethyl sulfoxide (DMSO) in the presence of sodium hydroxide to yield the 3,4-di-O-methyl derivative.

Removal of isopropylidene groups: This step involves using hydrochloric acid in boiling ethanol to obtain 3,4-di-O-methyl-D-mannitol.

Mesylation and acetylation: The compound is treated with methanesulfonyl chloride and acetic anhydride in pyridine to produce 1,6-di-O-methylsulfonyl-2,5-di-O-acetyl-3,4-di-O-methyl-D-mannitol.

Deacetylation: The final step involves deacetylation in methanol using hydrochloric acid.

Chemical Reactions Analysis

GYKI-17230 undergoes various chemical reactions, including:

Oxidation: It can be oxidized under specific conditions to form different derivatives.

Reduction: Reduction reactions can modify its functional groups.

Substitution: Common reagents like methanesulfonyl chloride and acetic anhydride are used in substitution reactions to introduce new functional groups.

Major Products: The major products formed from these reactions include various methylated and acetylated derivatives.

Scientific Research Applications

Chemistry: It serves as a precursor for synthesizing other complex molecules.

Biology: Its interactions with biological molecules have been studied to understand its potential therapeutic effects.

Mechanism of Action

GYKI-17230 acts as a noncompetitive antagonist of AMPA receptors, which are a subtype of ionotropic glutamate receptors in the central nervous system. By binding to these receptors, it disrupts the normal gating patterns of the channels, thereby modulating synaptic transmission. This mechanism involves interactions with residues in the boundary between the extracellular linkers and transmembrane helical domains of the receptors .

Comparison with Similar Compounds

GYKI-17230 is part of a class of compounds known as 2,3-benzodiazepines, which are inhibitors of AMPA receptors. Similar compounds include:

- GYKI-52466

- GYKI-53655

These compounds share a similar mechanism of action but may differ in their potency and specific interactions with AMPA receptor subunits .

Properties

CAS No. |

71240-74-9 |

|---|---|

Molecular Formula |

C10H22O10S2 |

Molecular Weight |

366.4 g/mol |

IUPAC Name |

[(2R,3R,4R,5R)-2,5-dihydroxy-3,4-dimethoxy-6-methylsulfonyloxyhexyl] methanesulfonate |

InChI |

InChI=1S/C10H22O10S2/c1-17-9(7(11)5-19-21(3,13)14)10(18-2)8(12)6-20-22(4,15)16/h7-12H,5-6H2,1-4H3/t7-,8-,9-,10-/m1/s1 |

InChI Key |

LJBKHHZPVCABCX-ZYUZMQFOSA-N |

Isomeric SMILES |

CO[C@H]([C@@H](COS(=O)(=O)C)O)[C@@H]([C@@H](COS(=O)(=O)C)O)OC |

Canonical SMILES |

COC(C(COS(=O)(=O)C)O)C(C(COS(=O)(=O)C)O)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl (2S)-2-[[[(2S,5R)-5-(6-aminopurin-9-yl)-2,5-dihydrofuran-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B10826262.png)

![acetic acid;2-ethoxy-6-[2-[(3-ethoxy-2-oxidophenyl)methylideneamino]ethyliminomethyl]phenolate;manganese](/img/structure/B10826273.png)

![(S)-2-(Butane-1-sulfonylamino)-3-{[4-oxo-5-(2-piperidin-4-yl-ethyl)-4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazine-2-carbonyl]-amino}-propionic acid](/img/structure/B10826288.png)

![butyl 2-[[(5S)-5-[(4-amino-2-oxo-pyrimidin-1-yl)methyl]-2-oxo-1,4,2$l^{5}-dioxaphosphinan-2-yl]oxy]benzoate](/img/structure/B10826312.png)

![3-(1,3-benzodioxol-5-yl)-3-[[1-[bis(thiophen-2-ylmethyl)amino]-1-oxohexan-2-yl]carbamoylamino]propanoic acid](/img/structure/B10826328.png)

![4-N-(4-chlorophenyl)sulfonyl-1-N-[(2S)-3-methyl-1-oxo-1-[(2S)-2-[(1,1,1-trifluoro-4-methyl-2-oxopentan-3-yl)carbamoyl]pyrrolidin-1-yl]butan-2-yl]benzene-1,4-dicarboxamide](/img/structure/B10826356.png)